molecular formula C14H15ClF3N5O B2444893 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 860789-13-5

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Cat. No.: B2444893
CAS No.: 860789-13-5
M. Wt: 361.75
InChI Key: QDXUAQBOUYZXMH-UHFFFAOYSA-N
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Description

4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a useful research compound. Its molecular formula is C14H15ClF3N5O and its molecular weight is 361.75. The purity is usually 95%.
BenchChem offers high-quality 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-2-(cyclopropylmethyl)-5-methyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF3N5O/c1-8-20-22(7-9-3-4-9)13(24)23(8)21(2)12-11(15)5-10(6-19-12)14(16,17)18/h5-6,9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXUAQBOUYZXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative known for its diverse biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C10H9ClF3N5OC_{10}H_{9}ClF_{3}N_{5}O, with a molecular weight of approximately 307.66 g/mol. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. The structural complexity contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a critical role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Properties : Compounds containing triazole moieties have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazole derivatives. For example:

  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.051 µM to 0.066 µM against pancreatic cancer cell lines (BxPC-3 and Panc-1) . These values suggest potent antiproliferative effects compared to normal human lung fibroblasts (WI38) with an IC50 of 0.36 µM.
Cell LineIC50 (µM)
BxPC-30.051
Panc-10.066
WI38 (normal)0.36

Antimicrobial Activity

The compound's structural features suggest potential antibacterial properties similar to other trifluoromethyl-containing compounds. Trifluoromethyl groups are known to enhance the binding affinity to bacterial targets, increasing efficacy against resistant strains like MRSA .

Case Studies

  • In Vitro Studies : A study evaluating the antiproliferative effects on pancreatic cancer cell lines demonstrated that the compound significantly reduced cell viability after 24 hours of exposure . The mechanism was attributed to apoptosis induction and cell cycle arrest.
  • Molecular Docking Studies : Molecular docking simulations revealed that the compound effectively binds to key proteins involved in cancer progression and bacterial resistance mechanisms, indicating its potential as a lead compound for drug development .

Q & A

Basic: How can researchers optimize the synthesis of this triazolone derivative to improve yield and purity?

Methodological Answer:
Optimization involves adjusting reaction conditions such as solvent polarity, temperature, and catalyst selection. For example, substituent position on pyridine rings significantly impacts reactivity with Appel salts (e.g., 4-chloro-5H-1,2,3-dithiazolium chloride), as demonstrated in analogous syntheses where steric and electronic effects of substituents (e.g., trifluoromethyl groups) alter reaction pathways . Using polar aprotic solvents (e.g., DMF) at 80–100°C and monitoring intermediates via TLC/HPLC can enhance reproducibility. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended for isolating high-purity products .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
A combination of spectral and analytical methods is essential:

  • IR spectroscopy identifies key functional groups (e.g., triazolone C=O stretch at ~1700 cm⁻¹).
  • ¹H/¹³C NMR resolves cyclopropylmethyl protons (δ ~0.5–1.5 ppm) and pyridinyl aromatic signals (δ ~7.5–8.5 ppm).
  • High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
  • X-ray crystallography (if crystalline) validates stereochemistry and hydrogen-bonding patterns, as shown in related triazolone structures .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:
SAR studies require systematic modification of substituents (e.g., cyclopropylmethyl, trifluoromethyl groups) and evaluation via in vitro assays. For example:

  • Replace the cyclopropylmethyl group with bulkier alkyl chains to assess steric effects on target binding.
  • Introduce electron-withdrawing groups (e.g., nitro) at the pyridinyl position to test electronic influences on enzyme inhibition.
  • Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). Validate predictions with enzymatic assays (e.g., IC₅₀ measurements) .

Advanced: What experimental designs address variability in biological activity data across studies?

Methodological Answer:
Adopt a split-plot design with randomized blocks to control confounding variables (e.g., temperature, solvent batches). For in vivo studies, use ≥4 replicates per condition and apply ANOVA with post-hoc Tukey tests to identify significant differences. For contradictory enzymatic inhibition data, validate assay conditions (e.g., pH, cofactor concentrations) and use standardized positive controls (e.g., known inhibitors) to calibrate results .

Advanced: How can researchers assess the environmental fate and ecotoxicological risks of this compound?

Methodological Answer:
Conduct long-term environmental fate studies:

  • Hydrolysis/photolysis stability tests (OECD 111) under varying pH and UV light.
  • Soil adsorption studies (OECD 106) to determine Koc values.
  • Aquatic toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation screening (OECD 301).
    Modeling tools (e.g., EPI Suite) predict persistence and bioaccumulation potential. Field studies should monitor metabolites in water/soil matrices via LC-MS/MS .

Basic: What strategies improve the compound’s stability during storage?

Methodological Answer:
Store the compound in amber vials under inert gas (N₂/Ar) at −20°C to prevent oxidation/hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Lyophilization is recommended for hygroscopic derivatives. Avoid prolonged exposure to light, as trifluoromethyl groups may undergo photodegradation .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

Methodological Answer:
Employ biophysical techniques:

  • Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) to purified receptors.
  • Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray crystallography resolves binding conformations.
    For cellular studies, use CRISPR-engineered knockouts to confirm target specificity and siRNA silencing to validate pathway involvement .

Advanced: How to troubleshoot low yields in multi-step syntheses involving pyridinyl intermediates?

Methodological Answer:
Low yields often arise from unstable intermediates. Strategies include:

  • In situ generation of reactive species (e.g., using Appel salt without isolation).
  • Protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions.
  • Flow chemistry for exothermic steps (e.g., cyclopropanation) to improve control.
    Monitor intermediates via <sup>19</sup>F NMR (for trifluoromethyl groups) and optimize stoichiometry of coupling reagents (e.g., EDC/HOBt) .

Advanced: What computational methods predict metabolic pathways and potential toxicity?

Methodological Answer:
Use in silico tools:

  • CYP450 metabolism prediction (e.g., StarDrop, MetaSite) to identify oxidation sites.
  • DEREK Nexus flags structural alerts (e.g., mutagenic triazolone moieties).
  • Molecular dynamics simulations (Amber, GROMACS) model enzyme-substrate interactions. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Basic: Which analytical methods quantify trace impurities in bulk samples?

Methodological Answer:

  • HPLC-DAD/ELSD with C18 columns (gradient: 0.1% TFA in acetonitrile/water) resolves polar impurities.
  • GC-MS detects volatile byproducts (e.g., cyclopropane derivatives).
  • ICP-MS quantifies heavy metal residues (e.g., Pd from catalytic steps).
    Validate methods per ICH Q2(R1) guidelines, ensuring LOD/LOQ ≤0.1% for impurities .

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